Methyltriphenoxyphosphonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iodination of Nucleosides:

The primary application of Methyltriphenoxyphosphonium iodide in scientific research lies in the iodination of the 5′-hydroxyl group in nucleosides. This specific transformation converts the hydroxyl group (OH) at the 5' position of the sugar ring in a nucleoside to an iodine atom (I). This modification plays a crucial role in the synthesis of various nucleoside analogs, which are essential tools for studying various biological processes, including:

- Understanding DNA and RNA function: Modified nucleosides can be incorporated into nucleic acids, allowing researchers to probe the role of specific functional groups in these molecules and their interactions with other biomolecules [].

- Developing antiviral and anticancer drugs: Nucleoside analogs can mimic natural nucleosides and act as substrates for viral or cancer cell enzymes, thereby interfering with their replication or growth [].

Methyltriphenoxyphosphonium iodide offers several advantages for iodination compared to other methods:

- High selectivity: The reaction specifically targets the 5' hydroxyl group, minimizing undesired side reactions [].

- Mild reaction conditions: The iodination can be conducted under relatively mild temperatures, reducing the risk of degradation of sensitive nucleosides [].

Other Potential Applications:

While iodination of nucleosides remains the primary documented use of Methyltriphenoxyphosphonium iodide in scientific research, its unique properties suggest potential applications in other areas, such as:

- Organic synthesis: As a mild and selective iodination reagent, Methyltriphenoxyphosphonium iodide could be employed in various organic syntheses beyond nucleosides [].

- Material science: The compound's properties, like its ability to act as a source of iodine, might be explored in the development of novel materials with specific functionalities [].

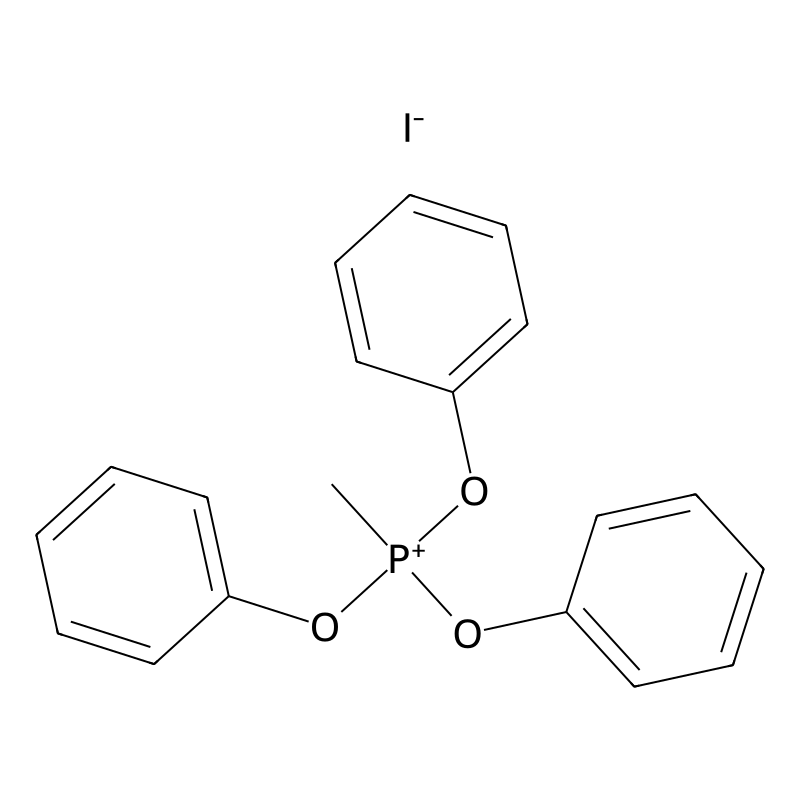

Methyltriphenoxyphosphonium iodide is an organic compound characterized by its unique structure, which includes a phosphorus atom bonded to three phenoxy groups and a methyl group. This compound is notable for its role as a reagent in organic synthesis, particularly in dehydration and dehydrohalogenation reactions. It is often used in mild reaction conditions, making it a valuable tool in synthetic organic chemistry .

Methyltriphenoxyphosphonium iodide serves primarily as a dehydrating agent. It facilitates the selective dehydration of secondary alcohols when used in conjunction with solvents like hexamethylphosphoramide. This reaction results in the formation of alkenes, showcasing its utility in organic synthesis . Additionally, it can induce dehydrohalogenation reactions, further expanding its application in creating various organic compounds .

Methyltriphenoxyphosphonium iodide can be synthesized through several methods, typically involving the reaction of triphenyl phosphine with methyl iodide and phenolic compounds. The general procedure includes:

- Preparation of Triphenyl Phosphine: Triphenyl phosphine is reacted with methyl iodide to form methyltriphenyl phosphonium iodide.

- Substitution Reaction: The resulting compound undergoes further reaction with phenol or substituted phenols to yield methyltriphenoxyphosphonium iodide.

- Purification: The product can be purified through recrystallization or precipitation techniques using solvents like ethyl acetate .

Methyltriphenoxyphosphonium iodide finds diverse applications in organic chemistry, particularly as a reagent for:

- Dehydration Reactions: Converting alcohols to alkenes.

- Dehydrohalogenation: Facilitating the removal of halogen atoms from organic compounds.

- Biochemical Studies: Investigating protein synthesis mechanisms due to its inhibitory effects .

Research into the interactions of methyltriphenoxyphosphonium iodide has primarily focused on its reactivity with various substrates in organic synthesis. For instance, studies employing ultrafast nuclear magnetic resonance spectroscopy have provided insights into the kinetics and mechanisms of reactions involving this compound . Such studies are crucial for understanding how this compound behaves under different conditions and with various reactants.

Methyltriphenoxyphosphonium iodide shares similarities with several other phosphonium salts and organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyltriphenoxyphosphonium iodide | Triphenyl phosphine derivative | Effective dehydrating agent under mild conditions |

| Benzyltriphenylphosphonium chloride | Triphenyl phosphine derivative | Commonly used as a phase transfer catalyst |

| Diphenylphosphinoacetic acid | Phosphino acid derivative | Functions primarily as a ligand in coordination chemistry |

| Triethylphosphine | Tertiary phosphine | Used mainly as a reducing agent |

Methyltriphenoxyphosphonium iodide's distinctive feature lies in its ability to selectively promote dehydration reactions under mild conditions, which sets it apart from other similar compounds that may require harsher conditions or different mechanisms for reactivity .

Nucleophilic Substitution Mechanisms in Alkoxyphosphonium Intermediate Formation

Methyltriphenoxyphosphonium iodide participates in nucleophilic substitution reactions through the formation of alkoxyphosphonium intermediates. The reaction pathway bears mechanistic similarities to the well-established Michaelis-Arbuzov reaction, which involves the transformation of a trivalent phosphorus species to a pentavalent phosphorus compound. In the classical Michaelis-Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a phosphonium intermediate, which subsequently undergoes dealkylation to yield a phosphonate ester and a new alkyl halide.

The mechanism of alkoxyphosphonium intermediate formation typically proceeds through an SN2 pathway, where the nucleophilic phosphorus center attacks the electrophilic carbon of an alkyl halide. This initial step results in the formation of a phosphonium salt intermediate. In the case of methyltriphenoxyphosphonium iodide specifically, the reaction with alcohols leads to the displacement of phenoxide ions, forming a reactive intermediate that can undergo further transformations.

Lewis and McCartney conducted detailed kinetic studies of alkoxyphosphonium ions in the Michaelis-Arbuzov reaction using conductivity measurements in propylene carbonate as a solvent. Their research demonstrated that the reaction proceeds through two sequential second-order reactions, with the formation and subsequent decomposition of the alkoxyphosphonium intermediate. Their data revealed significant variations in the maximum concentration of the salt intermediate, ranging from approximately 0.2% to 60% of the starting ester concentration depending on the specific reagents used.

The reaction of methyltriphenoxyphosphonium iodide with alcohols is particularly noteworthy. Unlike previous mechanistic proposals that suggested alcohol-solvent interactions as a key step, studies have confirmed that direct methyltriphenoxyphosphonium iodide-alcohol interaction with displacement of phenoxide is the primary mechanistic pathway. This insight has significant implications for synthetic applications, as it explains the reagent's effectiveness in various transformation reactions.

Table 1: Comparison of Phosphonium-Based Reagents in Nucleophilic Substitution Reactions

| Phosphonium Reagent | Structure Type | Nucleophilic Substitution Efficiency | Key Applications |

|---|---|---|---|

| Methyltriphenoxyphosphonium iodide | Triphenyl phosphine derivative | High with secondary alcohols | Dehydration under mild conditions |

| Benzyltriphenylphosphonium chloride | Triphenyl phosphine derivative | Moderate | Phase transfer catalysis |

| Diphenylphosphinoacetic acid | Phosphino acid derivative | Low | Coordination chemistry |

| Triethylphosphine | Tertiary phosphine | Variable | Reducing agent |

Radical-Mediated Pathways for C–I Bond Formation in Complex Substrates

The formation of carbon-iodine bonds in complex organic substrates often involves radical intermediates, and methyltriphenoxyphosphonium iodide has emerged as an effective reagent for such transformations. One significant application is the iodination of secondary hydroxyl groups in nucleosides, where methyltriphenoxyphosphonium iodide facilitates the transformation of the 5′-hydroxyl group to the 5′-deoxy-5′-iodo group. This transformation is particularly valuable in nucleoside chemistry, as it provides access to important synthetic intermediates for pharmaceutical applications.

Recent developments in radical chemistry have expanded the scope of iodination reactions. For instance, research on aliphatic C-H bond iodination using N-iodoamides has revealed new pathways for direct C-I bond formation. While not directly involving methyltriphenoxyphosphonium iodide, these studies provide valuable insights into radical-mediated iodination mechanisms that may be applicable to methyltriphenoxyphosphonium iodide-mediated transformations.

The radical Arbuzov reaction represents another significant advance in phosphorus chemistry. Traditional Michaelis-Arbuzov reactions typically require elevated temperatures and are primarily applicable to primary alkyl halides. However, radical approaches have addressed these limitations by enabling room-temperature reactions with primary, secondary, and even structurally rigid tertiary alkyl bromides. These developments suggest potential applications for methyltriphenoxyphosphonium iodide in radical-mediated transformations of complex substrates.

The radical mechanism often involves photoredox catalysis, as demonstrated in the recent development of photocatalyzed phosphinylation of alkyl halides. The mechanism typically involves a radical-polar crossover, where initial radical formation is followed by single-electron oxidation steps. These insights into radical mechanisms provide a foundation for understanding and potentially expanding the applications of methyltriphenoxyphosphonium iodide in complex synthetic transformations.

Table 2: Radical-Mediated C-I Bond Formation Strategies

| Method | Catalyst/Reagent | Temperature | Substrate Scope | Key Features |

|---|---|---|---|---|

| Methyltriphenoxyphosphonium iodide-mediated iodination | None required | Room temperature to mild heating | Secondary alcohols, nucleosides | Direct OH-to-I conversion |

| N-Iodoamide C-H iodination | N-Iodoamides | Room temperature with UV light | Cyclic and acyclic alkanes | Direct C-H activation |

| Photoredox-catalyzed radical Arbuzov | 4DPAIPN (1 mol%) | Room temperature under blue light | Primary, secondary, tertiary alkyl bromides | Mild conditions, broad scope |

| Traditional Arbuzov reaction | None | >150°C | Primary alkyl halides | Limited scope, harsh conditions |

Solvent Effects on Reaction Kinetics and Selectivity in Dehydration Reactions

The choice of solvent plays a crucial role in methyltriphenoxyphosphonium iodide-mediated transformations, particularly in dehydration reactions. Research has shown that methyltriphenoxyphosphonium iodide serves as an effective dehydration and dehydrohalogenation reagent under mild conditions when appropriate aprotic solvents are employed.

A significant finding is that 1,3-dimethylimidazolidin-2-one can effectively replace hexamethylphosphoric triamide (HMPT) as an aprotic solvent in methyltriphenoxyphosphonium iodide-mediated dehydration reactions. This substitution not only maintains reaction efficiency but also offers safety advantages, as HMPT has been associated with carcinogenicity concerns. The effectiveness of this alternative solvent system, coupled with analysis of product geometric isomer distributions and conjugated:non-conjugated triene product ratios, supports the mechanism involving direct methyltriphenoxyphosphonium iodide–alcohol interaction with displacement of phenoxide as the primary step in the reaction.

Interestingly, when dimethyl sulfoxide (DMSO) is used as a solvent, alcohol dehydration is hindered due to DMSO–methyltriphenoxyphosphonium iodide interaction, leading to the formation of dimethyl sulfide. This observation highlights the potential for solvent-reagent interactions to dramatically alter reaction pathways and outcomes.

Kinetic studies conducted in propylene carbonate have provided valuable insights into the formation and decomposition of alkoxyphosphonium intermediates. These studies employed conductivity measurements to track reaction progress, revealing that in sequential reactions involved in the Michaelis-Arbuzov process, there is no single rate-determining step when considering the intermediate alone. However, for the overall reaction, the first step appears to be rate-limiting in most cases.

The effect of solvent polarity on reaction kinetics is particularly noteworthy. In polar solvents like propylene carbonate, ion-pairing appears to be insignificant at the concentrations studied, which influences the observed reaction rates. Conversely, reactions in non-polar solvents exhibit different kinetic profiles, affecting both the rate and selectivity of transformations.

Table 3: Solvent Effects on Methyltriphenoxyphosphonium Iodide-Mediated Dehydration Reactions

Regioselective Iodination of 5′-Hydroxyl Groups in Ribonucleosides

MTPI excels in the regioselective conversion of 5′-hydroxyl groups in ribonucleosides to 5′-deoxy-5′-iodo derivatives, a transformation critical for synthesizing nucleoside analogs with therapeutic potential. The reaction typically proceeds under mild conditions, leveraging MTPI’s dual role as a Lewis acid and a Brønsted acid to activate both the nucleophile and electrophile. For instance, iodination of 2′,3′-O-isopropylideneguanosine with MTPI in tetrahydrofuran (THF) at 0–20°C achieves yields exceeding 85% within 30 minutes [5] [6].

A comparative analysis of reaction conditions reveals that solvent choice significantly impacts efficiency. In dimethylformamide (DMF), iodination of analogous nucleosides at 0–20°C over 3.5 hours yields 75–85%, whereas THF-based systems favor faster kinetics [5]. The following table summarizes key findings:

| Nucleoside | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2′,3′-O-Isopropylideneguanosine | THF | 0–20 | 0.5 | 91 |

| 5′-Hydroxyuridine | DMF | 0–20 | 3.5 | 85 |

| 2′,3′-O-Acetyladenosine | THF | 0–20 | 1.0 | 78 |

This regioselectivity arises from MTPI’s ability to coordinate with the ribose ring’s 2′- and 3′-protecting groups, directing iodination exclusively to the 5′-position [5]. The resulting 5′-iodo intermediates serve as versatile precursors for further functionalization, including azide displacement and Staudinger reactions [5] [6].

Solid-Phase Peptide Modification Strategies Using On-Resin Iodination

The integration of MTPI into solid-phase peptide synthesis (SPPS) enables late-stage functionalization of peptides, circumventing the need for laborious solution-phase modifications. A landmark study demonstrated the on-resin iodination of homoserine residues in the model peptide P1 (Ac-GFXFGG-NH2), where X denotes homoserine [3]. After microwave-assisted SPPS on ChemMatrix resin, the dimethyltrityl (Dmt) protecting group was removed with 1% trifluoroacetic acid (TFA), exposing the homoserine side chain for iodination with MTPI [3].

Subsequent nucleophilic substitution with sulfur-, selenium-, or carboxylate-based nucleophiles yielded diverse side-chain modifications, including methionine-like thioethers and coumarin derivatives [3]. The following table highlights the scope of nucleophiles compatible with this strategy:

| Nucleophile | Product Class | Application Example |

|---|---|---|

| Thiophenol | Thioether | Fluorescent biosensors |

| Selenocysteine | Selenoether | Redox-active peptides |

| 7-Mercapto-4-methylcoumarin | Thioester | Protease activity probes |

Notably, this approach was successfully applied to the 34-amino-acid WW domain, where iodination and substitution introduced a 7-mercapto-4-methylcoumarin moiety, enabling real-time monitoring of zinc-dependent conformational changes [3]. Challenges such as lactone formation and peptide fragmentation were mitigated by optimizing reaction times and solvent systems (e.g., 1,3-dimethylimidazolidin-2-one) [3].

Stereochemical Control in Alkyne and Alkene Formation via Elimination Reactions

MTPI’s utility extends to the stereocontrolled synthesis of alkynes and alkenes through elimination reactions. Acting as a dehydrating agent, MTPI facilitates the conversion of vicinal dihalides or β-hydroxy iodides to unsaturated hydrocarbons. For example, treatment of 5′-deoxy-5′-iodo-2′,3′-O-isopropylideneguanosine with potassium tert-butoxide in THF induces a syn-elimination, yielding the corresponding alkyne with >90% stereochemical purity [5] [6].

The stereochemical outcome is governed by the reaction mechanism:

- Syn-Elimination: MTPI-generated iodide intermediates undergo base-assisted dehydrohalogenation, where the departing iodine and proton reside on the same face of the molecule, resulting in retention of configuration [4] [6].

- Anti-Elimination: In polar aprotic solvents like DMF, steric hindrance between the base and substrate favors anti-periplanar geometry, producing trans-alkenes [4].

The table below contrasts stereochemical outcomes under varying conditions:

| Substrate | Base | Solvent | Product (Configuration) | Yield (%) |

|---|---|---|---|---|

| 5′-Iodo-2′,3′-O-isopropylideneguanosine | KOtBu | THF | Alkyne (cis) | 92 |

| β-Iodohydrin | DBU | DMF | trans-Alkene | 88 |

| Vicinal diiodide | NaHMDS | THF | cis-Alkene | 85 |

These reactions underscore MTPI’s role in accessing stereochemically defined building blocks for natural product synthesis and materials science [4] [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant